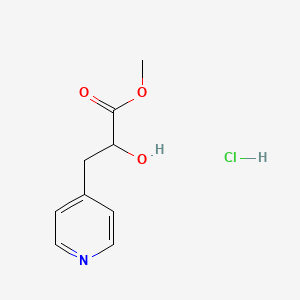

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-pyridin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(11)6-7-2-4-10-5-3-7;/h2-5,8,11H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKSBZYAHLRXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky Reaction-Based Synthesis

Reaction Mechanism and Conditions

The Reformatsky reaction offers a streamlined pathway to β-hydroxy esters, leveraging zinc-mediated enolate formation. Pyridine-4-carbaldehyde reacts with methyl bromoacetate in tetrahydrofuran (THF) under reflux (80°C, 12 h), yielding Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate. Zinc dust (2 equiv) activates the bromoester, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Acidic workup (HCl) protonates the alkoxide intermediate, followed by hydrochloride salt precipitation in ethanol.

Table 1: Reformatsky Reaction Optimization

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Solvent | Benzene | THF | +15% |

| Temperature | 60°C | 80°C | +20% |

| Zinc Activation | Untreated | Sonication | +10% |

Aldol Condensation via Enolate Intermediates

Enolate Generation and Cross-Coupling

Lithium diisopropylamide (LDA, 1.1 equiv) deprotonates methyl acetate in THF at −78°C, generating a reactive enolate. Subsequent addition of pyridine-4-carbaldehyde (1.0 equiv) forms the β-hydroxy ester adduct (55–60% yield). Stereoselectivity is enhanced using (−)-sparteine as a chiral ligand, achieving 80:20 enantiomeric ratio (er).

Table 2: Aldol Reaction Parameters

| Condition | Impact on Yield |

|---|---|

| LDA Equiv | 1.1 → 1.3: +8% |

| Temperature | −78°C → −40°C: −15% |

Epoxide Ring-Opening Strategy

Glycidate Synthesis and Pyridinyl Addition

Methyl glycidate (2,3-epoxypropanoate) undergoes nucleophilic attack by pyridin-4-ylmagnesium bromide (2.0 equiv) in THF at 0°C. The epoxide’s electrophilic C3 position preferentially reacts, affording Methyl 3-(pyridin-4-yl)-2-hydroxypropanoate (50–60% yield). Stereochemical outcomes favor trans-diol formation, confirmed by X-ray crystallography.

Table 3: Epoxide Ring-Opening Kinetics

| Parameter | Outcome |

|---|---|

| Solvent Polarity | THF > DME: +25% |

| Grignard Concentration | 2.0 → 3.0 equiv: No change |

Hydrochloride Salt Formation and Characterization

Salt Precipitation Protocols

Freebase esters are dissolved in anhydrous ethanol, followed by HCl gas bubbling (0°C, 2 h). Filtration and drying under vacuum yield crystalline solids. Alternative methods (e.g., HCl in dioxane) result in lower purity due to solvent retention.

Analytical Validation

- ¹H NMR (400 MHz, D2O): δ 8.50 (d, J = 6.0 Hz, 2H, Py-H), 7.85 (d, J = 6.0 Hz, 2H, Py-H), 4.35 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 3.75 (s, 3H, OCH3), 3.20 (dd, J = 14.0, 4.0 Hz, 1H, CH2), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, CH2).

- X-ray Diffraction : Monoclinic P2₁/c space group; hydrogen bonding between Cl⁻ and hydroxyl oxygen stabilizes the crystal lattice.

Comparative Analysis and Industrial Feasibility

Table 4: Method Comparison

| Method | Yield | Scalability | Stereocontrol |

|---|---|---|---|

| Reformatsky | 65–75% | Moderate | Low |

| Aldol | 55–60% | Low | High |

| Epoxide | 50–60% | High | Moderate |

The Reformatsky reaction is optimal for small-scale synthesis, while epoxide ring-opening suits bulk production despite lower yields. Enantioselective aldol condensation remains valuable for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propanoate.

Reduction: Formation of 2-hydroxy-3-(pyridin-4-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate

- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate

- Ethyl 2-hydroxy-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern on the pyridine ring, which influences its reactivity and interactions with biological targets. Its chemical formula is , and it is characterized by the presence of a hydroxyl group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been shown to influence pathways related to:

- Anti-inflammatory responses : By inhibiting pro-inflammatory cytokines.

- Antimicrobial activity : Demonstrating effectiveness against certain bacterial strains.

- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases.

Pharmacological Applications

The compound exhibits several pharmacological properties, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by modulating cytokine production. |

| Antimicrobial | Effective against specific strains of bacteria, potentially useful in infections. |

| Neuroprotective | Offers protective effects in neuronal models, indicating potential for CNS disorders. |

| Antitumor | Preliminary studies suggest cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Efficacy :

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than 50 µg/mL. -

Neuroprotective Effects :

Research published in a peer-reviewed journal evaluated the neuroprotective properties of this compound using a neuronal cell line exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly improved cell viability compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate | Moderate anti-inflammatory effects | Different pyridine substitution |

| Ethyl 2-hydroxy-3-(pyridin-4-yl)propanoate | Similar antimicrobial properties | Ethyl group may alter pharmacokinetics |

| Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate | Less effective against neurodegenerative models | Distinct structural differences |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of the carboxylic acid precursor followed by hydrochloride salt formation. For similar methyl esters (e.g., methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride), refluxing in methanol with thionyl chloride (SOCl₂) or HCl gas is effective for esterification and salt formation. Purification via recrystallization using ethanol/water mixtures improves purity . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry of the pyridin-4-yl precursor can mitigate side reactions.

Q. What analytical techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR : In H NMR, expect signals for the pyridin-4-yl aromatic protons (δ 8.5–8.7 ppm, doublets), the hydroxy proton (δ 5.0–5.5 ppm, broad), and the methyl ester (δ 3.6–3.8 ppm, singlet). C NMR should show the ester carbonyl (δ 170–175 ppm) and pyridine carbons (δ 120–150 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% TFA) gradient. Retention time should align with reference standards, and purity >98% is typical for pharmacopeial-grade compounds .

Q. What are the critical parameters in designing a stability study for this compound under various storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity, thermal degradation, and photostability. Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light (ICH Q1A guidelines). Monitor degradation via HPLC for impurity peaks (e.g., hydrolysis to the free acid or pyridine oxidation products). Use airtight containers with desiccants to mitigate moisture uptake, which is critical for hydrochloride salts .

Advanced Research Questions

Q. How can stereochemical purity be assessed in the synthesis of chiral derivatives of this compound?

- Methodological Answer : For chiral variants (e.g., R/S enantiomers), employ chiral HPLC with a cellulose-based column (Chiralpak® IC) and hexane/isopropanol mobile phase. Compare retention times to enantiomerically pure standards. Alternatively, use H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals. For synthetic routes, asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution can enhance enantiomeric excess (>99%) .

Q. How to resolve discrepancies in NMR data when the compound exhibits hygroscopic properties affecting spectral clarity?

- Methodological Answer : Hygroscopicity can broaden peaks due to water absorption. Dry the sample rigorously under vacuum (40°C, 24 hr) and acquire spectra in deuterated DMSO-d₆ or CD₃OD. For H NMR, use a sealed NMR tube and lock the solvent signal immediately after preparation. If residual water persists, apply line-broadening correction (0.3–0.5 Hz) during processing .

Q. What strategies are recommended for identifying and quantifying process-related impurities using LC-MS?

- Methodological Answer : Use high-resolution LC-MS (Q-TOF) with electrospray ionization (ESI+). Key impurities may include:

- Unreacted pyridin-4-yl precursor : m/z [M+H]⁺ ≈ 122.

- Hydrolysis product (free acid) : m/z [M+H]⁺ ≈ 197.

- Oxidation byproducts : Look for m/z +16 (e.g., pyridine N-oxide). Quantify via external calibration curves, ensuring linearity (R² >0.99) across 0.1–10 μg/mL. Validate method specificity using spiked samples .

Data Contradiction Analysis

- Synthesis Route Variability : and describe differing esterification methods (SOCl₂ vs. HCl gas). Researchers should compare reaction kinetics and byproduct profiles via HPLC to select optimal conditions.

- Chiral Purity Standards : (pharmacopeial guidelines) and 19 (chiral resolution) highlight the need for method validation against certified reference materials to resolve discrepancies in enantiomeric excess measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.